molecular formula C11H14O3 B12702971 Dehydrololiolide, (R)- CAS No. 1133-04-6

Dehydrololiolide, (R)-

Cat. No.: B12702971
CAS No.: 1133-04-6
M. Wt: 194.23 g/mol
InChI Key: DJSMGUVSIWKZJW-LLVKDONJSA-N
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Description

Dehydrololiolide (C₁₁H₁₆O₃) is a monoterpenoid lactone first isolated from Nicotiana tabacum . Structurally, it features a γ-lactone core with an α,β-unsaturated carbonyl group and three methyl substituents (Figure 4) . Its stereochemistry, confirmed by optical rotation ([α]D²⁴ = +136.3 in CH₂Cl₂), distinguishes it from enantiomeric forms .

Dehydrololiolide has been identified in plants such as Nephrolepis exaltata, Elaeocarpus floribundus, and Fissistigma retusum . It exhibits diverse bioactivities, including anti-neuroinflammatory , antioxidant, anti-inflammatory , and anticholinesterase effects . Recently, its allelopathic activity against wetland plants (Oryza sativa and Echinochloa crus-galli) was reported for the first time, highlighting its role in the invasive success of Ludwigia decurrens .

Properties

CAS No.

1133-04-6

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(7aR)-4,4,7a-trimethyl-5,7-dihydro-1-benzofuran-2,6-dione

InChI

InChI=1S/C11H14O3/c1-10(2)5-7(12)6-11(3)8(10)4-9(13)14-11/h4H,5-6H2,1-3H3/t11-/m1/s1

InChI Key

DJSMGUVSIWKZJW-LLVKDONJSA-N

Isomeric SMILES

C[C@@]12CC(=O)CC(C1=CC(=O)O2)(C)C

Canonical SMILES

CC1(CC(=O)CC2(C1=CC(=O)O2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dehydrololiolide, ®- can be synthesized from megastigma-4,6,8-trien-3-one through regioselective ozonolysis and epoxidation . Another method involves the intramolecular aldol reaction, Reformatsky reaction, and Wittig reaction .

Industrial Production Methods

While specific industrial production methods for Dehydrololiolide, ®- are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Dehydrololiolide, ®- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Dehydrololiolide, ®- can lead to the formation of actinidiolide .

Scientific Research Applications

Dehydrololiolide, ®- has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its role in plant metabolism and defense mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of Dehydrololiolide, ®- involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress and inflammation by interacting with specific enzymes and receptors. The exact molecular targets and pathways are still under investigation, but its effects on cellular signaling and gene expression are of particular interest .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Loliolide

Structural Differences : Loliolide (C₁₁H₁₈O₃) shares a γ-lactone core with dehydrololiolide but possesses a hydroxyl group at the C-3 position (Figure 4) .
Bioactivity Comparison :

  • Allelopathic Potency : Loliolide demonstrates 3.2–3.9-fold greater inhibitory activity than dehydrololiolide against O. sativa and E. crus-galli (Table 1) .
  • Mechanistic Insight : The C-3 hydroxy group in loliolide enhances hydrogen bonding with target receptors, increasing its phytotoxic efficacy .

Isololiolide

Structural Differences : Isololiolide is a stereoisomer of loliolide, differing in the configuration of the hydroxyl group .
Bioactivity : While isololiolide’s allelopathic effects remain unquantified in the provided evidence, its structural similarity suggests comparable mechanisms. It has been isolated from Portulaca oleracea, alongside dehydrololiolide and loliolide .

Hydroxydihydrobovolide

Structural Differences : This compound features a saturated lactone ring with additional hydroxylation, reducing its electrophilicity compared to dehydrololiolide .
Bioactivity : Reported in Portulaca oleracea, its role in allelopathy is underexplored but may involve modulation of oxidative stress pathways .

Comparison with Functionally Similar Compounds

Letrozole

Functional Similarity : Letrozole, a pharmaceutical aromatase inhibitor, shares functional equivalence with (-)-dehydrololiolide in suppressing estrogen synthesis .
Bioactivity Comparison :

  • (-)-Dehydrololiolide exhibits aromatase inhibition (AI) potency comparable to letrozole in vitro, though its specificity and pharmacokinetics remain less characterized .

Data Tables

Table 1. IC₅₀ Values of Dehydrololiolide and Loliolide Against Wetland Plants

Compound Target Organism IC₅₀ (Coleoptile, mM) IC₅₀ (Root, mM)
Dehydrololiolide Oryza sativa 0.097 0.083
Dehydrololiolide Echinochloa crus-galli 0.297 0.255
Loliolide Oryza sativa 0.025 0.029
Loliolide Echinochloa crus-galli 0.079 0.091

Data sourced from bioassays using 0.03–1.0 mM concentrations .

Table 2. Structural and Functional Comparison of Dehydrololiolide with Analogues

Compound Key Structural Features Primary Bioactivities
Dehydrololiolide α,β-unsaturated lactone, three methyl groups Allelopathy, anti-inflammatory, AI
Loliolide C-3 hydroxyl group added Enhanced allelopathy, antioxidant
Isololiolide Stereoisomeric hydroxyl configuration Underexplored, potential allelopathy
Letrozole Triazole ring, nitrile group Pharmaceutical AI, cancer therapy

Research Findings and Implications

  • Allelopathic Superiority of Loliolide : The C-3 hydroxyl group in loliolide is critical for its 3–4-fold greater phytotoxicity compared to dehydrololiolide, as demonstrated in L. decurrens invasion studies .
  • Ecological Impact : Dehydrololiolide’s suppression of wetland species (IC₅₀ = 0.083–0.297 mM) underscores its role in disrupting native ecosystems .
  • Therapeutic Potential: Dehydrololiolide’s AI activity positions it as a natural alternative to synthetic inhibitors like letrozole, though further toxicological studies are needed .

Q & A

Q. How should researchers statistically analyze dose-response data for dehydrololiolide’s growth inhibition?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 with 95% confidence intervals. Report R² values for goodness-of-fit and use ANOVA with post-hoc tests (Tukey’s HSD) for multi-concentration comparisons .

Q. What visualization tools best communicate dehydrololiolide’s bioactivity in manuscripts?

  • Methodological Answer : Use bar graphs with error bars for IC50 comparisons (e.g., loliolide vs. dehydrololiolide) and heatmaps for multi-species inhibition profiles. Include structural diagrams with stereochemistry and key NMR peaks in figures .

Literature and Citation Practices

Q. How to conduct a systematic literature review on dehydrololiolide’s biological roles?

  • Methodological Answer : Use databases (Web of Science, PubMed) with keywords: “dehydrololiolide,” “allelopathy,” “phytotoxin,” and “Ludwigia.” Filter by study type (experimental) and exclude reviews. Critically appraise sources for stereochemical rigor and bioassay methodology .

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